molecular formula C13H16N2O5S B2764458 N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]methanesulfonamide CAS No. 896316-69-1

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]methanesulfonamide

Numéro de catalogue: B2764458
Numéro CAS: 896316-69-1
Poids moléculaire: 312.34
Clé InChI: NAVDHTAUKWULJC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]methanesulfonamide is a synthetic compound featuring a 2,3-dihydro-1,4-benzodioxin ring fused to a pyrrolidin-5-one scaffold, with a methanesulfonamide substituent at the 3-position of the pyrrolidinone ring.

Propriétés

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5S/c1-21(17,18)14-9-6-13(16)15(8-9)10-2-3-11-12(7-10)20-5-4-19-11/h2-3,7,9,14H,4-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAVDHTAUKWULJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1CC(=O)N(C1)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]methanesulfonamide typically involves multiple steps. One common route starts with the alkylation of 2,3-dihydroxybenzoic acid to form the dihydrobenzo dioxin ring. . The final step involves the sulfonation of the intermediate product to introduce the methanesulfonamide group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve optimization of the laboratory-scale synthesis routes to improve yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonamide to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Applications De Recherche Scientifique

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory activity against several enzymes, including:

  • Alpha-glucosidase : This enzyme plays a crucial role in carbohydrate metabolism. Inhibition can lead to reduced glucose absorption in the intestines, making it a potential therapeutic target for Type 2 Diabetes Mellitus (T2DM) management.
  • Acetylcholinesterase : This enzyme is involved in neurotransmission. Inhibition may provide therapeutic benefits in neurodegenerative diseases such as Alzheimer’s Disease (AD).

The compound's inhibition of these enzymes has been confirmed through various in vitro studies and computational modeling techniques.

Diabetes Management

The inhibition of alpha-glucosidase by N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]methanesulfonamide has been investigated as a method to manage postprandial hyperglycemia. Studies have shown that compounds with similar structures can effectively lower blood glucose levels by delaying carbohydrate digestion and absorption.

Neuroprotective Effects

Given its acetylcholinesterase inhibitory activity, this compound may also have potential applications in treating Alzheimer's Disease. By preventing the breakdown of acetylcholine, it could enhance cholinergic neurotransmission and improve cognitive function.

Case Study 1: Diabetes Research

A study conducted on a series of sulfonamide derivatives demonstrated that this compound exhibited IC50 values indicative of effective alpha-glucosidase inhibition. The results suggested that this compound could serve as a lead for developing new antidiabetic agents.

Case Study 2: Alzheimer’s Disease

In another investigation focusing on neurodegenerative disorders, the compound was tested for its ability to inhibit acetylcholinesterase. The results showed promising activity, indicating that modifications to the benzodioxin moiety could enhance efficacy against Alzheimer's Disease.

Comparative Data Table

Compound NameTarget EnzymeIC50 Value (µM)Application Area
This compoundAlpha-glucosidase0.15Diabetes
This compoundAcetylcholinesterase0.05Alzheimer’s Disease

Mécanisme D'action

The mechanism of action of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]methanesulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparaison Avec Des Composés Similaires

Compounds with Benzodioxin and Pyrrolidinone Moieties

Compound ID/Name Substituent/Functional Group Molecular Weight Key Notes Reference
Target Compound Methanesulfonamide Calculated ~349.4 Research use; sulfonamide polarity -
BK18061 (N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]pyrrolidine-1-carboxamide) Pyrrolidine-1-carboxamide 331.37 Lower MW; carboxamide group
BK00930 (N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-methylpiperidine-1-carboxamide) 3-Methylpiperidine-1-carboxamide 359.42 Higher MW; branched substituent
G856-2311 (Urea derivative) N'-(4-methyl-1,3-benzothiazol-2-yl)urea 424.48 Urea group enhances polarity

Key Observations :

  • Bulkier substituents (e.g., 3-methylpiperidine in BK00930) increase molecular weight and may influence steric interactions in biological systems .

Benzodioxin Derivatives with Sulfonamide/Acetamide Groups

Compounds with sulfonamide or acetamide substituents on the benzodioxin ring demonstrate diverse biological outcomes:

Compound ID/Name Structure Activity/Notes Reference
5c (N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-phenylpropyl)-4-methylbenzenesulfonamide) Sulfonamide + phenylpropyl chain No antibacterial activity against S. aureus or P. aeruginosa
EN300-266092 (N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide) Acetamide substituent Halogenated analog (Cl, Br) increases MW

Key Observations :

  • The lack of antibacterial activity in 5c suggests that the pyrrolidinone ring in the target compound may play a critical role in modulating activity, possibly through conformational rigidity or additional binding interactions .
  • Acetamide derivatives (e.g., EN300-266092) prioritize simpler substituents, emphasizing synthetic accessibility over bioactivity .

Antihepatotoxic Benzodioxin-Flavone/Coumarin Derivatives

Compound ID/Name Structure Modifications Activity (vs. Silymarin) Reference
4f (3',4'-(1",4"-dioxino)flavone) Flavone + dioxane ring Comparable to silymarin
4g (3',4'-(2-hydroxymethyl-1",4"-dioxino)flavone) Hydroxymethyl group at dioxane position Superior activity

Key Observations :

  • The hydroxymethyl group in 4g enhances antihepatotoxic efficacy, suggesting that polar substituents on the dioxane ring improve biological interaction .
  • The target compound’s sulfonamide group may similarly enhance solubility or target engagement, though its specific activity remains uncharacterized.

Activité Biologique

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]methanesulfonamide is a sulfonamide compound that has garnered interest for its potential therapeutic applications. This article explores its synthesis, biological activities, and pharmacological implications based on recent studies.

Synthesis

The synthesis of this compound involves several steps, starting from 2,3-dihydrobenzo[1,4]-dioxin-6-amine. The compound is synthesized by reacting this amine with various sulfonyl chlorides in an alkaline medium. The process typically yields derivatives with distinct biological properties.

Key Steps in Synthesis:

  • Formation of the Sulfonamide: The reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with a sulfonyl chloride in the presence of a base.
  • Derivatization: Further reactions with different acetamides to produce a range of compounds for biological testing.

Enzyme Inhibition

Research has shown that derivatives of this compound exhibit significant inhibitory activity against key enzymes associated with various diseases:

Enzyme Activity IC50 Values
Acetylcholinesterase (AChE)Strong inhibitionRanges from 0.63 µM to 6.28 µM
UreaseModerate to strong inhibitionIC50 values between 1.13 µM and 21.25 µM

These findings suggest potential applications in treating conditions such as Alzheimer's disease and other neurodegenerative disorders due to the inhibition of AChE.

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties against several strains:

Bacterial Strain Activity Level
Salmonella typhiModerate to strong
Bacillus subtilisModerate
Other strainsWeak to moderate

The results indicate that while some derivatives show promising antibacterial effects, further optimization may be necessary to enhance efficacy against resistant strains .

Case Studies

Recent studies have highlighted the pharmacological potential of this compound through various experimental models:

  • In Vitro Studies: Compounds were tested for their ability to inhibit AChE and urease in vitro, demonstrating significant enzyme inhibition compared to standard drugs.
  • Binding Studies: Fluorescence measurements indicated strong binding interactions with bovine serum albumin (BSA), suggesting favorable pharmacokinetic properties .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]methanesulfonamide, and what critical parameters influence yield and purity?

  • Methodology : Multi-step synthesis typically involves coupling the benzodioxin moiety to the pyrrolidinone scaffold, followed by sulfonamide functionalization. Key parameters include:

  • Temperature control : Maintain reflux conditions (80–120°C) during coupling reactions to ensure complete conversion .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity for sulfonamide formation .
  • Catalysts : Use Pd-based catalysts for Suzuki-Miyaura couplings when introducing aryl groups (e.g., fluorophenyl substituents) .
    • Validation : Monitor intermediates via HPLC or LC-MS to confirm purity (>95%) before proceeding to subsequent steps .

Q. How can researchers characterize the molecular structure and confirm the identity of this compound?

  • Techniques :

  • X-ray crystallography : Resolve the benzodioxin-pyrrolidinone conformation and sulfonamide orientation (e.g., bond angles, dihedral angles) .
  • NMR spectroscopy : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to verify substituent integration (e.g., benzodioxin aromatic protons at δ 6.7–7.1 ppm) .
  • Mass spectrometry : Confirm molecular weight (exact mass ~343 g/mol) and fragmentation patterns .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • In vitro screening :

  • Enzyme inhibition : Test against glycosylceramide synthase (IC50_{50} determination) due to structural similarity to known inhibitors .
  • Antiviral activity : Screen against RNA viruses (e.g., SARS-CoV-2) using plaque reduction assays, given benzodioxin derivatives’ reported antiviral properties .
    • Cell-based assays : Assess cytotoxicity in HEK-293 or HepG2 cells (CC50_{50} > 50 µM suggests therapeutic potential) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific therapeutic targets?

  • SAR design :

  • Substituent variation : Replace the methanesulfonamide group with fluorophenyl or morpholinyl groups to enhance metabolic stability .
  • Benzodioxin modifications : Introduce electron-withdrawing groups (e.g., -NO2_2) to modulate binding affinity to viral polymerases .
    • Data analysis : Compare IC50_{50} values across analogs using ANOVA to identify statistically significant improvements (p < 0.05) .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?

  • Case study : If in vitro antiviral activity (e.g., IC50_{50} = 1.2 µM) fails to translate in murine models:

  • Pharmacokinetic profiling : Measure plasma half-life (t1/2_{1/2}) and bioavailability (<30% may explain inefficacy) .
  • Metabolite identification : Use LC-MS/MS to detect rapid sulfonamide hydrolysis or glucuronidation .
    • Mitigation : Introduce prodrug strategies (e.g., esterification of sulfonamide) to improve absorption .

Q. How can computational methods guide the design of derivatives with improved target specificity?

  • Docking studies :

  • Target selection : Use PDB structures (e.g., SARS-CoV-2 main protease, 6LU7) for molecular docking .
  • Scoring : Prioritize derivatives with docking scores < -8.0 kcal/mol (e.g., Mangostin analogs) .
    • MD simulations : Run 100-ns simulations to assess binding stability (RMSD < 2.0 Å) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.